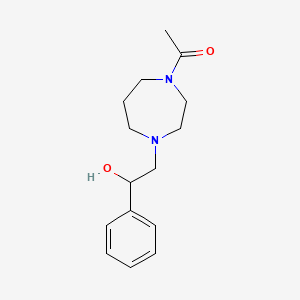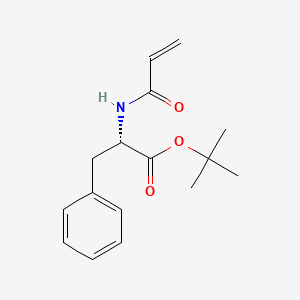
2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, also known as AldrichCPR, is a chemical compound that has been widely used in scientific research. It is a member of the family of diazepanes, which are heterocyclic organic compounds that contain a seven-membered ring with two nitrogen atoms. AldrichCPR has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.
Mecanismo De Acción
The mechanism of action of 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR is not fully understood, but it is believed to act as a positive allosteric modulator of GABA receptors. GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptors are the target of many drugs used to treat anxiety and other neurological disorders. By enhancing the activity of GABA receptors, this compound can increase the inhibitory tone in the brain, leading to anxiolytic and sedative effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. It has also been shown to have muscle relaxant properties and to lower blood pressure. These effects are thought to be mediated through its action on GABA receptors in the central nervous system and other tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR has several advantages as a tool for scientific research, including its high purity and well-established synthesis method. It is also relatively stable and has a long shelf life, making it easy to store and transport. However, there are also some limitations to its use in lab experiments. For example, it has a relatively low potency compared to other GABA receptor ligands, which can make it difficult to achieve consistent results. It also has a short half-life in vivo, which can limit its usefulness in studying long-term effects.
Direcciones Futuras
There are many potential future directions for research on 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR and related compounds. One area of interest is the development of more potent and selective GABA receptor ligands for the treatment of anxiety and other neurological disorders. Another area of interest is the investigation of the biochemical and physiological effects of this compound in different tissues and disease states. Finally, there is also potential for the use of this compound as a tool for the development of new drugs and therapies for a variety of conditions.
Métodos De Síntesis
The synthesis of 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR involves the reaction of 1-phenylethanol with acetyl chloride and sodium azide in the presence of a catalyst. The resulting compound is then reduced with sodium borohydride to yield the final product. This method has been well-established in the literature and has been used to produce this compound in high yield and purity.
Aplicaciones Científicas De Investigación
2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. It has been shown to have anxiolytic and sedative effects, and has been used to investigate the mechanisms of action of benzodiazepines and other psychoactive compounds. This compound has also been used as a ligand for GABA receptors, which are important targets for the development of new drugs for the treatment of anxiety and other neurological disorders.
Propiedades
IUPAC Name |
1-[4-(2-hydroxy-2-phenylethyl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-13(18)17-9-5-8-16(10-11-17)12-15(19)14-6-3-2-4-7-14/h2-4,6-7,15,19H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXDXNKNKOANAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[4-(difluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B6647134.png)



![N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6647169.png)
![4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylsulfonyl)butanoic acid](/img/structure/B6647173.png)
![5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile](/img/structure/B6647179.png)

![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine](/img/structure/B6647192.png)




![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine](/img/structure/B6647235.png)
